molecular formula C18H23N5O B2574421 2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2380170-19-2

2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2574421
CAS No.: 2380170-19-2
M. Wt: 325.416
InChI Key: QJRMMWKHNSVQHV-UHFFFAOYSA-N
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Description

2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a piperidine ring fused with a cinnoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the pyrimidinyl group. The final step involves the cyclization to form the hexahydrocinnolinone structure. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with a cinnoline structure makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-6-9-19-18(20-13)22-10-7-15(8-11-22)23-17(24)12-14-4-2-3-5-16(14)21-23/h6,9,12,15H,2-5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRMMWKHNSVQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)N3C(=O)C=C4CCCCC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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